molecular formula C7H13NO2 B8481256 cis-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole

cis-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole

Cat. No.: B8481256
M. Wt: 143.18 g/mol
InChI Key: XZYBWCDJMBCCJX-UHFFFAOYSA-N
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Description

cis-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole is a heterocyclic compound characterized by a dioxolane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole typically involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

cis-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: N-substitution reactions are common, where the nitrogen atom in the pyrrole ring is substituted with various functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-substituted pyrroles are formed when alkyl halides are used in substitution reactions.

Scientific Research Applications

cis-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-tetrahydro-[1,3]dioxolo[4,5-e]pyrrole
  • 2,2-Dimethyl-tetrahydro-[1,3]dioxolo[4,5-f]pyrrole
  • 2,2-Dimethyl-tetrahydro-[1,3]dioxolo[4,5-g]pyrrole

Uniqueness

cis-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and in biological research .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole

InChI

InChI=1S/C7H13NO2/c1-7(2)9-5-3-8-4-6(5)10-7/h5-6,8H,3-4H2,1-2H3

InChI Key

XZYBWCDJMBCCJX-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2CNCC2O1)C

Origin of Product

United States

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